Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-C]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which can be adapted to form the pyrrolo[3,2-C]pyridine core . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,2-C]pyridine derivatives.
Scientific Research Applications
Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,2-C]pyridine derivatives, such as:
- Tert-butyl 2-chloropyridine-4-carbamate
- Tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Uniqueness
Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate (CAS No. 494767-22-5) is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.72 g/mol
- IUPAC Name : this compound
- CAS Number : 494767-22-5
The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit antibacterial and antiparasitic properties due to their ability to interfere with critical metabolic pathways in pathogens.
Antiparasitic Activity
The compound's structural characteristics may also confer antiparasitic properties. Derivatives of pyrrolidine have been shown to inhibit key enzymes in parasites, leading to reduced viability and growth. For example, compounds with similar scaffolds have demonstrated effective inhibition against Plasmodium falciparum, the causative agent of malaria .
Study on Antimicrobial Efficacy
A study evaluated a series of pyrrole derivatives for their antimicrobial properties. Among them, a compound structurally related to this compound exhibited an MIC of 0.064 µM against Pseudomonas aeruginosa, indicating potent antibacterial activity . This suggests that modifications in the pyrrole structure can significantly enhance antimicrobial efficacy.
Pharmacokinetic Profile
Research into the pharmacokinetics of pyrrole derivatives indicates that modifications can affect solubility and metabolic stability. A derivative with a similar structure showed improved solubility and metabolic stability in human liver microsomes compared to its predecessors . Understanding these parameters is crucial for developing effective therapeutic agents.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl 4-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4,6H,5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWPEZZBXCBPAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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